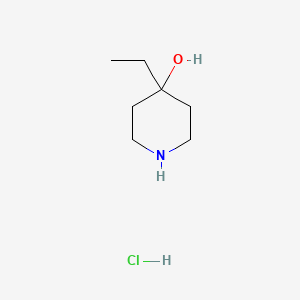

4-Ethylpiperidin-4-OL hydrochloride

Description

Overview of Piperidine (B6355638) Scaffold in Contemporary Chemical Research

The piperidine motif is one of the most ubiquitous heterocyclic structures found in pharmaceuticals and natural products. nih.govencyclopedia.pub Its prevalence stems from its ability to introduce a basic nitrogen atom into a molecule, which can be crucial for modulating physicochemical properties such as solubility and pKa, as well as for establishing key interactions with biological targets. nih.gov The piperidine ring is not merely a passive linker; its conformational flexibility and the potential for stereoisomerism allow for precise three-dimensional positioning of substituent groups, which is critical for optimizing binding affinity and selectivity for enzymes and receptors.

In contemporary chemical research, the piperidine scaffold is a cornerstone in the design of a wide array of therapeutic agents. nih.gov Derivatives of piperidine have been successfully developed into drugs spanning numerous classes, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. encyclopedia.pub The enduring importance of this scaffold is evidenced by the continuous stream of publications detailing new synthetic methodologies for its construction and functionalization, as well as its incorporation into novel bioactive compounds. nih.gov Researchers are continually exploring new ways to create substituted piperidines, including the development of cost-effective and stereoselective synthetic routes, to expand the accessible chemical space for drug discovery. nih.gov

Strategic Importance of 4-Substituted Piperidinols in Synthetic Design

Within the broad family of piperidine derivatives, 4-substituted piperidinols hold a position of strategic importance in synthetic organic chemistry. The presence of a hydroxyl group at the 4-position provides a versatile handle for further chemical modification. This hydroxyl group can be readily transformed into a variety of other functional groups or used as a key anchoring point for building more complex molecular architectures.

The synthesis of 4-substituted piperidinols often begins with a corresponding 4-piperidone (B1582916), which can be accessed through methods like the Dieckmann condensation followed by hydrolysis and decarboxylation. google.com The subsequent addition of organometallic reagents, such as Grignard or organolithium reagents, to the ketone functionality of the 4-piperidone is a common and effective strategy for installing a substituent at the 4-position and generating the tertiary alcohol of the piperidinol.

These 4-hydroxypiperidine (B117109) derivatives are highly valued as key intermediates in the synthesis of pharmaceuticals. google.com For instance, 4-(4-chlorophenyl)piperidin-4-ol (B141385) is a crucial precursor in the manufacture of the widely used anti-diarrheal medication loperamide. innospk.com Similarly, other 4-aryl-4-hydroxypiperidines are foundational in the synthesis of potent analgesics. researchgate.net The strategic placement of both the hydroxyl group and another substituent at the 4-position allows for the creation of a quaternary center, which can be a key structural feature for biological activity.

Scope and Research Focus on 4-Ethylpiperidin-4-OL (B1322292) Hydrochloride Derivatives in Medicinal Chemistry and Organic Synthesis

While a significant body of research exists for 4-aryl-substituted piperidinols, the research focus on derivatives with smaller alkyl substituents, such as 4-Ethylpiperidin-4-OL hydrochloride, is more specialized. This compound, and others like it, serve as valuable building blocks for introducing a specific lipophilic ethyl group and a polar hydroxyl group on a piperidine core. The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and incorporate into aqueous reaction media.

The primary research interest in 4-Ethylpiperidin-4-OL hydrochloride and its derivatives lies in their potential as intermediates for novel therapeutic agents. By analogy with more extensively studied piperidinols, the hydroxyl group can be used for further derivatization, while the ethyl group helps to fine-tune the lipophilicity and steric profile of the final molecule. These modifications can be critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

In medicinal chemistry, the exploration of derivatives of 4-Ethylpiperidin-4-OL hydrochloride is likely aimed at developing new analgesics, neuroleptics, or other central nervous system (CNS) active agents, following the precedent set by other 4-substituted piperidine-based drugs. In organic synthesis, the focus is on incorporating this specific building block into more complex molecular frameworks, potentially leading to the discovery of new classes of bioactive compounds. The development of efficient and stereocontrolled syntheses of these derivatives remains an active area of research, as it is crucial for enabling their broader application in drug discovery programs. whiterose.ac.uk

Data Tables

Table 1: Physicochemical Properties of 4-Ethylpiperidin-4-ol Note: Data is for the free base form.

| Property | Value |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 129.115364101 g/mol |

| Monoisotopic Mass | 129.115364101 g/mol |

| Topological Polar Surface Area | 32.3 Ų |

| Heavy Atom Count | 9 |

Table 2: Examples of Synthetic Applications of 4-Substituted Piperidinols

| Precursor | Reagents/Conditions | Product Type | Application/Significance | Reference |

| 4-Piperidone | Organometallic reagents (e.g., Grignard) | 4-Alkyl/Aryl-4-hydroxypiperidines | General method for creating tertiary piperidinols | google.com |

| 1-Benzylpiperidin-4-one | Aniline (B41778), HCN, then H2SO4 | 4-Anilino-4-carboxamidopiperidine | Intermediate for Fentanyl analogues | researchgate.net |

| 4-(4-Chlorophenyl)piperidin-4-ol | Multi-step synthesis | Loperamide | Anti-diarrheal medication | innospk.com |

| N-Substituted-4-piperidone hydrochloride | NaBH4, macroporous cation exchange resin | N-Substituted-4-piperidinol | Intermediate for various drugs (e.g., Loratadine) | google.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-7(9)3-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTPVYXPYUPQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-87-3 | |

| Record name | 4-ethylpiperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Ethylpiperidin 4 Ol Hydrochloride and Its Analogues

Stereoselective and Asymmetric Synthesis Approaches to Piperidinol Scaffolds

The creation of specific stereoisomers is paramount in medicinal chemistry, as different enantiomers and diastereomers of a drug can exhibit vastly different pharmacological activities. This section details methodologies that afford precise control over the three-dimensional arrangement of atoms in the piperidinol ring.

Diastereoselective Syntheses Utilizing Chiral Precursors

The use of chiral starting materials is a well-established strategy to induce diastereoselectivity in the formation of new stereocenters. By starting with a molecule that already possesses a defined stereochemistry, chemists can influence the stereochemical outcome of subsequent reactions.

One approach involves the diastereoselective reduction of a tetrasubstituted double bond in a piperidine (B6355638) β-enamino ester. For instance, the reduction of methyl (Z)-2-((S)-N-benzyl-N-methylamino)-2-(piperidin-2-ylidene)acetate using this method yields the corresponding (2S, 2'R)-piperidinepropanoate with high diastereoselectivity. clockss.org This method provides a diastereodivergent route to 2-piperidin-2-ylpropanoates, as a two-step reduction/alkylation sequence from a related trisubstituted β-enamino ester yields the opposite diastereomer. clockss.org

Another powerful technique is the dialkylation of enolates derived from phenylglycinol-based oxazolopiperidone lactams. acs.org The stereochemical outcome of the second alkylation is highly dependent on the configuration of the starting lactam and the order in which the substituents are introduced. acs.org This allows for the stereoselective synthesis of 3,3-disubstituted piperidine derivatives, which can be subsequently converted to the desired piperidinol compounds. acs.org For example, the synthesis of piperidines with an ethyl and a benzyl (B1604629) or allyl group at the C3 position has been achieved with high stereocontrol. acs.org

A modular and highly diastereoselective [5+1] cycloaddition approach to piperidines has also been developed. nih.govthieme-connect.com This one-pot synthesis of piperidin-4-ols proceeds via a sequential gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.govthieme-connect.com This method boasts a broad substrate scope and excellent diastereoselectivities in the ring-forming step. nih.govthieme-connect.com

| Method | Chiral Precursor | Key Transformation | Products | Key Advantages |

|---|---|---|---|---|

| Diastereoselective Reduction | Piperidine β-enamino ester | Reduction of tetrasubstituted double bond | (2S, 2'R)-piperidinepropanoate | High diastereoselectivity, diastereodivergent route clockss.org |

| Enolate Dialkylation | Phenylglycinol-derived oxazolopiperidone lactams | Sequential dialkylation of the enolate | 3,3-disubstituted piperidine derivatives | High stereocontrol at the quaternary center acs.org |

| [5+1] Cycloaddition | N-homopropargyl amides | Gold-catalyzed cyclization, chemoselective reduction, Ferrier rearrangement | Substituted piperidin-4-ols | One-pot, broad substrate scope, excellent diastereoselectivity nih.govthieme-connect.com |

Enantioselective Approaches for Piperidine Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from achiral or racemic starting materials. This is often achieved through the use of chiral catalysts or reagents.

A significant advancement in this area is the rhodium-catalyzed asymmetric [2+2+2] cycloaddition. nih.gov This method allows for the synthesis of polysubstituted piperidines with high enantioselectivity. By employing a cleavable tether, this strategy can be extended to the synthesis of monocyclic piperidine scaffolds. nih.gov The reaction of an oxygen-linked alkenyl isocyanate with alkynes, catalyzed by a rhodium(I) complex, yields products in good yield and with high enantiomeric excess. nih.gov Subsequent reduction of the vinylogous amide proceeds with high diastereoselectivity, leading to piperidinol scaffolds with functional group handles for further modification. nih.gov

Organocatalysis provides another powerful tool for the enantioselective synthesis of piperidines. For example, a one-pot synthesis of 2,3-substituted piperidines from N-PMP aldimine and aqueous glutaraldehyde (B144438) has been developed. rsc.org This formal [4+2] cycloaddition involves an organocatalytic direct Mannich reaction followed by reductive cyclization, affording the products in high yields and with excellent enantioselectivities. rsc.org

The asymmetric hydrogenation of pyridinium (B92312) salts is another effective strategy. An iridium catalyst containing the MeO-BoQPhos ligand has been shown to be highly effective for the enantioselective hydrogenation of α-aryl and α-heteroaryl-N-benzylpyridinium salts, yielding the corresponding piperidines with high enantiomeric excess. acs.org

| Method | Catalyst/Reagent | Key Transformation | Products | Key Advantages |

|---|---|---|---|---|

| Asymmetric [2+2+2] Cycloaddition | Rhodium(I) complex | Cycloaddition of alkenyl isocyanate and alkynes | Polysubstituted piperidines | High enantioselectivity, access to monocyclic scaffolds nih.gov |

| Organocatalytic [4+2] Annulation | Proline-derived catalyst | Mannich reaction-reductive cyclization | 2,3-substituted piperidines | High yields, excellent enantioselectivities, one-pot procedure rsc.org |

| Asymmetric Hydrogenation | Iridium-MeO-BoQPhos catalyst | Hydrogenation of pyridinium salts | α-aryl/heteroaryl piperidines | High enantiomeric excess, broad substrate scope acs.org |

Metal-Catalyzed Reactions in the Formation of Piperidine Rings

Transition metal catalysis has revolutionized organic synthesis, and the formation of piperidine rings is no exception. These methods often offer high efficiency, selectivity, and functional group tolerance.

Hydrogenation and Reductive Cyclization Strategies

The hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for the synthesis of piperidines. nih.gov While traditional methods often require harsh conditions, recent advancements have led to milder and more selective procedures. nih.gov Catalytic systems based on ruthenium, rhodium, and palladium have been developed for the hydrogenation of pyridines to piperidines. nih.gov For example, a ruthenium(II) complex can be used for the asymmetric hydrogenation of pyridines, providing access to chiral piperidines. nih.gov

Reductive cyclization offers another route to piperidine rings. For instance, an electroreductive cyclization of imines with terminal dihaloalkanes has been developed. nih.gov This method proceeds efficiently in a flow microreactor and provides good yields of piperidine derivatives. nih.gov Radical-mediated cyclizations have also been employed. A cobalt(II)-catalyzed intramolecular radical cyclization of linear amino-aldehydes is effective for producing various piperidines. nih.gov

Palladium- and Rhodium-Catalyzed Transformations in Piperidine Synthesis

Palladium and rhodium catalysts are particularly versatile in piperidine synthesis, enabling a variety of transformations.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation. acs.org High-throughput experimentation has been used to identify palladium catalysts capable of coupling piperidines with five-membered (hetero)aromatic bromides. acs.org Palladium-catalyzed reductive Heck couplings have also been utilized to construct highly substituted piperidine rings with good syn selectivity. nih.gov Furthermore, a photoinduced palladium-catalyzed cascade reaction involving remote C(sp3)–H functionalization and intramolecular Tsuji–Trost annulation provides an efficient route to multi-substituted chiral piperidines from chiral amino acid derivatives and 1,3-dienes. thieme-connect.com

Rhodium catalysts have been employed in a range of piperidine syntheses. A rhodium-catalyzed asymmetric reductive transamination of pyridinium salts allows for the rapid preparation of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net Rhodium-catalyzed [2+2+2] cycloadditions, as mentioned earlier, are a powerful method for constructing polysubstituted piperidines. nih.gov Additionally, a rhodium(I)-catalyzed addition–carbocyclization cascade process of N-bridged oxoenoate scaffolds with arylboronic acids affords polyfunctionalized chiral piperidines with excellent control over the stereochemistry of three new adjacent stereocenters. thieme-connect.com A rhodium-catalyzed carbometalation of dihydropyridines with arylboronic acids also provides access to enantioenriched 3-substituted piperidines. acs.org

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions are powerful strategies for the construction of the piperidine ring, where a linear precursor is folded and closed to form the cyclic structure. nih.gov These reactions can be promoted by various catalysts and reagents, often leading to complex piperidine structures in a single step.

Aza-Michael reactions are a common type of intramolecular cyclization used for piperidine synthesis. For example, the intramolecular aza-Michael reaction of N-tethered alkenes can be catalyzed by organocatalysts to produce enantiomerically enriched substituted piperidines. nih.gov A double aza-Michael reaction of divinyl ketones with primary amines provides an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks. acs.org

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also valuable. A tunable [4+2] annulation has been developed for piperidine synthesis, where slight modifications in the reaction conditions can lead to divergent outcomes, providing access to either pyrrolidines or piperidines. nih.gov Another example is a rhodium carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation to synthesize piperidin-4-one derivatives in excellent yields. acs.org

Radical-Mediated Cyclizations for Piperidine Core Construction

Radical cyclizations have emerged as a powerful tool for the formation of C-C and C-N bonds in a stereocontrolled manner. A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to generate 2,4,5-trisubstituted piperidines. nih.gov This method often results in the formation of only two of the four possible diastereoisomers, with diastereomeric ratios influenced by the nature of the radical stabilizing group. nih.gov For instance, vinyl or phenyl stabilizing groups can lead to diastereomeric ratios ranging from 3:2 to as high as 40:1. nih.gov

Another strategy utilizes a (triethylsilyl)vinyl-stabilized radical, which upon cyclization, can yield the corresponding piperidine radical as a single diastereoisomer. nih.gov This intermediate can either be trapped with tributyltin hydride to afford a 2,4,5-trisubstituted piperidine or undergo a subsequent 5-endo cyclization to produce a 3,5,7-trisubstituted octahydro researchgate.netpyrindene, also as a single diastereoisomer. nih.gov

Aza-Michael and Electrophilic Cyclization Pathways

Intramolecular aza-Michael reactions (IMAMR) represent a highly effective strategy for the synthesis of N-heterocycles. nih.gov This approach is particularly valuable for the construction of enantiomerically enriched piperidines. nih.gov The use of organocatalysis, for example, has enabled the synthesis of protected 2,5- and 2,5,5-substituted piperidines in good yields. nih.gov This method relies on the activation of a double bond within the molecule to facilitate the intramolecular addition of a nitrogen nucleophile. nih.gov

Electrophilic cyclization is another key pathway for piperidine synthesis. nih.gov For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, mediated by acid, proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced to the piperidine ring. nih.gov However, the success of this reaction can be sensitive to the electronic nature of substituents on the starting material. nih.gov

| Cyclization Strategy | Key Features | Resulting Piperidine |

| Radical-Mediated Cyclization | 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.gov | 2,4,5-trisubstituted piperidines. nih.gov |

| Aza-Michael Reaction | Intramolecular addition of a nitrogen nucleophile to an activated double bond. nih.gov | Enantiomerically enriched di- and tri-substituted piperidines. nih.gov |

| Electrophilic Cyclization | Acid-mediated intramolecular hydroamination/cyclization of alkynes. nih.gov | Substituted piperidines. nih.gov |

Intramolecular Reductive Amination for Piperidine Formation

Intramolecular reductive amination (IRA) is a widely employed and robust method for constructing the piperidine ring. researchgate.netmdpi.com This two-step process involves the initial formation of a cyclic imine or iminium ion from a precursor containing both an amine and a carbonyl group (or a group that can be converted to one), followed by in-situ reduction to the corresponding piperidine. researchgate.net The versatility of this reaction is enhanced by the wide availability of reducing agents and the operational simplicity of the procedure. researchgate.net

A significant application of IRA is in the synthesis of polyhydroxylated piperidines, also known as iminosugars, from carbohydrate precursors. researchgate.net This demonstrates the power of the method to create complex and biologically relevant molecules. researchgate.net Furthermore, iron-catalyzed reductive amination and methods involving the intramolecular amination of methoxyamine-containing boronic esters have expanded the scope and applicability of this cyclization strategy. mdpi.com

Multicomponent Reactions and Convergent Synthesis Strategies for Piperidinols

Multicomponent reactions (MCRs) offer a highly efficient approach to building complex molecular scaffolds, such as those found in piperidinols, in a single synthetic operation. nih.govacsgcipr.org These reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. acsgcipr.org This approach is characterized by high atom economy and can significantly shorten synthetic sequences. acsgcipr.org

Convergent synthesis strategies, often employing MCRs, are particularly advantageous for preparing substituted piperidines. For instance, the Hantzsch pyridine synthesis, a classic MCR, can be adapted to produce dihydropyridines which can then be reduced to the corresponding piperidines. acsgcipr.org More contemporary methods focus on the direct, one-pot synthesis of highly functionalized piperidines, avoiding the need for intermediate isolation and purification steps. nih.gov

Functionalization and Derivatization Strategies for 4-Ethylpiperidin-4-OL (B1322292) Hydrochloride and Related Piperidinols

Once the core piperidine ring is constructed, subsequent functionalization and derivatization are crucial for fine-tuning the properties of the molecule and for creating analogues of 4-Ethylpiperidin-4-OL hydrochloride.

Selective Alkylation and Acylation of Piperidinols

The selective modification of piperidinols through alkylation and acylation is a fundamental aspect of creating structural diversity. The regioselectivity of these reactions is a key challenge, particularly in the presence of multiple reactive sites (the nitrogen atom and the hydroxyl group).

N-Alkylation: The nitrogen atom of the piperidine ring is generally a good nucleophile and can be readily alkylated using various alkylating agents. Copper-catalyzed selective mono-N-alkylation of primary amides and arylamines using alkylsilyl peroxides has been reported as a mild and effective method. nih.gov While not directly on piperidinols, this methodology highlights the potential for developing selective N-alkylation protocols. For unsymmetrically substituted pyrazoles, selective N-1 alkylation has been achieved, suggesting that similar regiocontrol is attainable in piperidine systems with careful choice of reagents and conditions. documentsdelivered.com

O-Alkylation and Acylation: The hydroxyl group of the piperidinol can be targeted for alkylation or acylation. Protecting the nitrogen atom, often as a carbamate, is a common strategy to direct reactivity towards the hydroxyl group.

| Reaction Type | Reagents/Conditions | Key Considerations |

| N-Alkylation | Alkyl halides, Reductive amination | Potential for over-alkylation, regioselectivity in multifunctional piperidines. |

| C-Alkylation | Organometallic reagents, Enolate chemistry | Regioselectivity at the carbon framework of the piperidine ring. odu.edu |

| O-Acylation | Acyl chlorides, Anhydrides | Protection of the nitrogen atom is often required for selectivity. |

Advanced Derivatization Protocols for Structural Modification

Advanced derivatization protocols are essential for the unambiguous identification and structural modification of complex molecules like piperidinols. nih.govresearchgate.net While often developed for analytical purposes, these methods can be adapted for synthetic transformations. For example, derivatization using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used to protect hydroxyl groups and improve volatility for gas chromatography. nih.gov This same protection strategy can be employed in a synthetic context to allow for selective reactions at other positions of the molecule.

Furthermore, the development of protocols for the derivatization of complex mixtures of monosaccharides, which often involves the protection of multiple hydroxyl groups, provides a blueprint for tackling the selective functionalization of polyhydroxylated piperidines. nih.gov These methods often involve a two-step process, for instance, oximation followed by silylation, to achieve clean and complete derivatization. nih.gov Such strategies can be invaluable for the controlled, stepwise modification of piperidinol scaffolds.

Mechanistic Investigations and Reaction Kinetics of 4 Ethylpiperidin 4 Ol Hydrochloride Transformations

Elucidation of Reaction Mechanisms in Piperidinol Synthesis

The synthesis of the 4-ethylpiperidin-4-ol (B1322292) scaffold can be achieved through various established reaction mechanisms. A primary route involves the nucleophilic addition of an organometallic reagent to a 4-piperidone (B1582916) precursor. For instance, the reaction of N-protected-4-piperidone with an ethyl Grignard reagent (ethylmagnesium bromide) or ethyllithium (B1215237) leads to the formation of the tertiary alcohol, 4-ethylpiperidin-4-ol. The mechanism proceeds via the nucleophilic attack of the ethyl carbanion on the electrophilic carbonyl carbon of the piperidone ring. Subsequent acidic workup protonates the resulting alkoxide to yield the final hydroxyl group.

Another significant synthetic pathway is the hydrogenation of corresponding pyridine (B92270) derivatives. nih.gov Catalytic hydrogenation of a suitably substituted pyridine, such as a 4-ethyl-4-hydroxypyridine, over transition metal catalysts like palladium, platinum, or nickel, can reduce the aromatic ring to the saturated piperidine (B6355638) core. nih.govorganic-chemistry.org The reaction conditions, including pressure, temperature, and choice of catalyst, are critical for achieving high yields and selectivity. nih.gov For example, rhodium and palladium catalysts have been used for the hydrogenation of fluorinated pyridines, and in some cases, the reaction can be interrupted by water to yield piperidinones. nih.gov

Furthermore, intramolecular cyclization reactions serve as a powerful tool for constructing the piperidine ring. nih.gov For example, the intramolecular aminocyclization of an appropriately functionalized open-chain amino alcohol can be catalyzed by transition metals. organic-chemistry.org Acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones is another advanced strategy. nih.govmdpi.com More complex, multi-component reactions, which assemble the piperidine ring in a single step from simpler precursors, are also employed. researchgate.net These reactions often rely on catalysts to control the regioselectivity and stereoselectivity of the bond-forming events. mdpi.comresearchgate.net

Kinetic Studies of Oxidation and Derivatization Reactions Involving Piperidinols

The hydroxyl group of 4-ethylpiperidin-4-ol is a key functional handle for further molecular transformations, primarily through oxidation and derivatization reactions. Kinetic studies of these transformations provide fundamental insights into the reaction rates and mechanisms.

The rate of oxidation and derivatization of piperidinols is highly dependent on the choice of catalysts and the specific reaction conditions employed.

Catalysts: A variety of catalysts can be used to promote these reactions. In oxidation reactions, transition metal compounds are common. For example, the oxidation of piperidin-4-ols by Vanadium(V) has been studied, demonstrating first-order kinetics with respect to both the oxidant and the substrate. rsc.org The presence of an acid catalyst is often crucial; the oxidation of piperidin-4-ols with V(V) and the oxidation of piperidin-4-one semicarbazones with pyridinium (B92312) fluorochromate are both acid-catalyzed processes. rsc.orgresearchgate.net Lewis acids like Zirconium tetrachloride (ZrCl₄) have also been shown to be effective catalysts in piperidine synthesis, with some reactions not proceeding at all in the absence of a catalyst. researchgate.net For hydrogenation reactions, catalysts based on cobalt, ruthenium, and nickel have been developed for the diastereoselective cis-hydrogenation of substituted pyridines. mdpi.com

Reaction Conditions: Several factors significantly influence the reaction rate:

Temperature: Increasing the temperature generally increases the reaction rate of virtually all reactions by increasing the kinetic energy of molecules, leading to more frequent and energetic collisions. libretexts.org

Concentration: The rate of reaction typically increases with higher concentrations of reactants, as this leads to more frequent collisions between reacting particles. libretexts.org

Solvent: The choice of solvent is critical. Reactions are often performed in aqueous acetic acid mixtures. researchgate.netniscpr.res.in The polarity and viscosity of the solvent can affect reaction rates; highly viscous solvents can decrease reaction rates by slowing the diffusion of dissolved particles. libretexts.org

Acidity (pH): For acid-catalyzed reactions, the concentration of the acid is a key parameter. In the V(V) oxidation of piperidinols, the reaction rate shows a first-order dependence on the hydrogen ion concentration. rsc.orgniscpr.res.in

| Reaction Parameter | Effect on Rate | Example System | Citation |

| Catalyst | Essential for transformation; type influences efficiency. | ZrCl₄ in piperidine synthesis. | researchgate.net |

| Oxidant Concentration | First-order dependence. | V(V) oxidation of piperidin-4-ols. | rsc.org |

| Substrate Concentration | First-order dependence. | V(V) oxidation of piperidin-4-ols. | rsc.org |

| [H⁺] (Acidity) | First-order dependence. | V(V) oxidation of piperidin-4-ols. | rsc.orgniscpr.res.in |

| Temperature | Rate increases with increasing temperature. | General principle of chemical kinetics. | libretexts.org |

| Solvent | Polarity and viscosity affect diffusion and rates. | Aqueous acetic acid for piperidinol oxidation. | researchgate.netlibretexts.orgniscpr.res.in |

For the oxidation of various piperidin-4-ols by Vanadium(V), the rate-determining step is proposed to be the fission of the carbon-hydrogen bond at the hydroxyl-bearing carbon atom (the C-4 position). rsc.orgniscpr.res.in This step results in the formation of a free radical intermediate. rsc.orgniscpr.res.in The subsequent reaction of this radical is fast and leads to the formation of the corresponding ketone, in this case, 4-ethyl-4-hydroxypiperidin-4-one (a hemiketal which would likely be in equilibrium with or convert to a different product). niscpr.res.in

The general mechanism can be summarized as:

Protonation: The piperidinol, being a base, likely reacts in its protonated form. niscpr.res.in

Complex Formation: A complex may form between the protonated piperidinol and the oxidizing agent (e.g., V(V)). niscpr.res.in

Rate-Determining Step: Homolytic cleavage of the C-H bond at the carbinol carbon to form a radical intermediate. rsc.orgniscpr.res.in

Fast Step: The intermediate radical is quickly oxidized to the final product (ketone). niscpr.res.in

A reaction intermediate is a species that is formed in one elementary step and consumed in a subsequent one. khanacademy.org In this oxidation pathway, the carbon-centered free radical is a key reaction intermediate. rsc.org In other mechanisms, such as certain palladium-catalyzed cyclizations, quaternary pyridinium salts can act as intermediates. mdpi.com

| Reaction | Rate-Determining Step | Intermediate Species | Citation |

| V(V) Oxidation of Piperidin-4-ols | C-H bond fission at the hydroxyl-bearing carbon. | Free radical. | rsc.orgniscpr.res.in |

| NO₂ + CO Reaction | Reaction of two NO₂ molecules. | NO₃. | wikipedia.org |

| Sₙ1 Nucleophilic Substitution | Formation of the carbocation. | Carbocation. | wikipedia.org |

Stereochemical Control and Conformational Analysis in Reaction Pathways

The stereochemistry and conformational preferences of the piperidine ring are paramount in dictating the reactivity and product distribution of its reactions. rijournals.com The piperidine ring in 4-ethylpiperidin-4-ol hydrochloride typically adopts a chair conformation to minimize steric strain.

Conformational Analysis: In 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. For 4-ethylpiperidin-4-ol, both the ethyl and hydroxyl groups are at the same carbon. The conformation of the piperidine ring and the orientation of its substituents significantly affect reactivity. For instance, in the oxidation of piperidinols, the reactivity is rationalized based on the conformational analysis of the starting material. niscpr.res.in The rate of oxidation of N-methyl-piperidin-3-ol is greater than that of N-methyl-piperidin-4-ol, a difference attributed to the conformational availability of the hydroxyl group. niscpr.res.in Upon protonation, as in the hydrochloride salt, electrostatic interactions between the protonated nitrogen and polar substituents can stabilize the axial conformer. nih.gov For some 4-substituted piperidines with polar groups like -OH, protonation can even reverse the conformational preference, making the axial form more favored. nih.gov

Stereochemical Control: Achieving control over the stereochemical outcome of a reaction is a central goal in organic synthesis. rijournals.com In the synthesis of substituted piperidines, diastereoselectivity and enantioselectivity are often key considerations.

Diastereoselective Synthesis: Methods have been developed for the diastereoselective synthesis of piperidines, such as using a ruthenium heterogeneous catalyst for the cis-hydrogenation of pyridines. mdpi.com

Enantioselective Synthesis: The use of chiral catalysts or auxiliaries can lead to the formation of a single enantiomer. For example, a palladium catalyst with a chiral pyridine-oxazoline (Pyox) ligand has been used for enantioselective amination reactions. mdpi.com Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another strategy to obtain enantioenriched piperidines. nih.gov The rate of such resolutions can be influenced by factors like the rapid rotation of protecting groups (e.g., Boc group), which has been studied using VT-NMR spectroscopy. nih.govacs.org

The stereochemical arrangement of reactants and intermediates influences the reaction pathway and the stereochemistry of the final product. The accessibility of the reaction center is often dictated by the molecule's conformation, directly impacting the reaction kinetics. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 4 Ethylpiperidin 4 Ol Hydrochloride Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-Ethylpiperidin-4-OL (B1322292) hydrochloride in solution. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, while advanced techniques like COSY, HSQC, and NOESY can elucidate stereochemical relationships and conformational preferences.

The piperidine (B6355638) ring in derivatives like 4-Ethylpiperidin-4-OL hydrochloride predominantly adopts a chair conformation to minimize steric and torsional strain. nih.gov In the hydrochloride form, the nitrogen atom is protonated, forming a piperidinium (B107235) ion. This protonation has a significant influence on the conformational equilibrium. For 4-substituted piperidinium salts with polar substituents, there is a noted stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

In the case of 4-Ethylpiperidin-4-OL hydrochloride, the piperidine ring is expected to exist in a dynamic equilibrium between two chair conformers. The key analytical challenge is to determine the orientation of the ethyl and hydroxyl groups. Based on NMR studies of related 4-substituted piperidines, the coupling constants (J-values) of the ring protons are particularly informative. nih.gov For instance, a large coupling constant (typically 10-13 Hz) between vicinal protons indicates a trans-axial relationship, which is characteristic of a chair conformation.

The chemical shifts of the protons and carbons provide further structural confirmation. The protons on carbons adjacent to the protonated nitrogen (C2 and C6) are expected to be deshielded, appearing downfield in the ¹H NMR spectrum. Similarly, the C4 carbon, being a quaternary center bonded to an oxygen atom, would exhibit a characteristic chemical shift in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Ethylpiperidin-4-OL Hydrochloride

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~0.9 - 1.2 | ~8 - 12 |

| Ethyl-CH₂ | ~1.4 - 1.7 | ~30 - 35 |

| Piperidine-H₂/H₆ | ~3.0 - 3.5 | ~45 - 50 |

| Piperidine-H₃/H₅ | ~1.6 - 2.0 | ~35 - 40 |

| Piperidine-C₄ | - | ~65 - 75 |

| OH | Variable | - |

| NH₂⁺ | Variable | - |

Note: These are estimated values based on data for structurally similar compounds like 4-hydroxypiperidine (B117109) and N-ethylpiperidine derivatives. Actual values may vary depending on solvent and concentration.

Low-temperature NMR studies can be employed to slow the rate of ring inversion, potentially allowing for the observation of distinct signals for the axial and equatorial conformers and providing more precise data on their relative populations. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful method for identifying functional groups and probing intermolecular interactions within the solid-state structure of 4-Ethylpiperidin-4-OL hydrochloride.

The FT-IR and Raman spectra of this compound are expected to be rich with characteristic bands. The most prominent features would be associated with the hydroxyl (O-H), ammonium (B1175870) (N-H⁺), and alkyl (C-H) groups.

O-H Stretching: A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration, indicative of hydrogen bonding.

N-H⁺ Stretching: A very broad and strong band, often spanning from 2400 to 3200 cm⁻¹, is a hallmark of the N-H⁺ stretching in amine hydrochlorides. This broadening is due to extensive hydrogen bonding with the chloride anion and other potential acceptors.

C-H Stretching: Sharp bands in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the ethyl group.

C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond is expected to appear in the fingerprint region, typically around 1050-1150 cm⁻¹.

N-H⁺ Bending: The bending vibration for the secondary ammonium group typically appears around 1560-1620 cm⁻¹.

The presence of strong hydrogen bonds, particularly N-H⁺···Cl⁻ and O-H···Cl⁻, significantly influences the position and shape of the N-H⁺ and O-H stretching bands, causing them to broaden and shift to lower wavenumbers. Comparing the spectra of the hydrochloride salt with its free base (4-ethylpiperidin-4-ol) would clearly illustrate the effects of protonation and ion pairing.

Table 2: Characteristic Vibrational Frequencies for 4-Ethylpiperidin-4-OL Hydrochloride

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch (H-bonded) | 3200 - 3600 (Broad) |

| N-H⁺ | Stretch (H-bonded) | 2400 - 3200 (Very Broad) |

| C-H (Alkyl) | Stretch | 2850 - 2980 |

| N-H⁺ | Bend | 1560 - 1620 |

| C-O | Stretch | 1050 - 1150 |

Note: Data is based on typical values for tertiary alcohols and secondary amine hydrochlorides.

Mass Spectrometry (LC-MS, GC-MS) for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the structure of 4-Ethylpiperidin-4-OL through fragmentation analysis. Depending on the volatility and thermal stability of the analyte, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.

For GC-MS analysis, the free base, 1-ethylpiperidin-4-ol (the N-ethylated form, which is structurally related), is more suitable. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for such piperidinols include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation of amines. This would result in the loss of an ethyl radical or cleavage of the ring.

Loss of Water: Dehydration is a common fragmentation for alcohols, leading to a peak at M-18.

Loss of an Ethyl Group: Cleavage of the ethyl group from the quaternary carbon would result in a fragment at M-29.

LC-MS, particularly with electrospray ionization (ESI), is well-suited for analyzing the hydrochloride salt directly, as it is a pre-formed ion in solution. In positive ion mode, the base peak would correspond to the protonated molecule [M+H]⁺ of the free base (C₇H₁₅NO), with an expected m/z value. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural details similar to those observed in GC-MS. researchgate.net LC-MS is also highly effective for assessing the purity of the sample by separating it from potential impurities prior to mass analysis. mdpi.com

Table 3: Predicted Mass Spectrometry Data for 4-Ethylpiperidin-4-ol

| Technique | Ion/Fragment | Predicted m/z |

| GC-MS (EI) | [M]⁺ | 129.1 |

| [M-H₂O]⁺ | 111.1 | |

| [M-C₂H₅]⁺ | 100.1 | |

| LC-MS (ESI+) | [M+H]⁺ | 130.1 |

Note: m/z values are for the free base 4-ethylpiperidin-4-ol. The molecular weight of the hydrochloride salt is 165.65 g/mol.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. nih.gov This technique can unambiguously determine bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together through intermolecular interactions.

While a specific crystal structure for 4-Ethylpiperidin-4-OL hydrochloride is not publicly available, analysis of closely related structures, such as 4-hydroxypiperidine hydrochloride, provides a robust model for its expected solid-state characteristics. rsc.org It is anticipated that the compound would crystallize in a common space group, such as monoclinic P2₁/c. researchgate.net The piperidine ring will almost certainly adopt a chair conformation. nih.govnih.gov The crystal packing would be dominated by a network of hydrogen bonds involving the protonated nitrogen (N-H⁺), the hydroxyl group (O-H), and the chloride anion (Cl⁻). These N-H⁺···Cl⁻ and O-H···Cl⁻ interactions are the primary forces governing the supramolecular assembly.

Table 4: Representative Crystallographic Data based on a Related Piperidinol Hydrochloride

| Parameter | Expected Value/Type |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6-8 |

| b (Å) | ~10-12 |

| c (Å) | ~8-10 |

| β (°) | ~95-105 |

| Z (molecules/unit cell) | 4 |

Note: Data are representative and based on published structures of similar piperidinium hydrochlorides.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other close interactions. nih.gov

H···Cl/Cl···H contacts: Representing the crucial N-H⁺···Cl⁻ and O-H···Cl⁻ hydrogen bonds.

H···H contacts: Typically the most abundant contact type, arising from the numerous hydrogen atoms on the alkyl framework.

H···O/O···H contacts: Indicating hydrogen bonds where the hydroxyl group acts as both a donor and an acceptor.

H···C/C···H contacts: Representing weaker C-H···π or van der Waals interactions.

The percentage contributions from these contacts provide a quantitative fingerprint of the crystal packing environment. For example, H···Cl contacts might account for 20-30% of the surface, while H···H contacts could make up over 50%. nih.govresearchgate.net

SC-XRD provides a static snapshot of the molecule's conformation in the solid state. For piperidine derivatives, the chair conformation is almost universally observed in crystal structures due to its inherent stability. nih.goviucr.org The precise geometry, including puckering parameters, can be calculated from the crystallographic data.

In the crystalline environment of 4-Ethylpiperidin-4-OL hydrochloride, the orientation of the ethyl and hydroxyl substituents at the C4 position is fixed by crystal packing forces and the hydrogen-bonding network. In the crystal structure of 4-hydroxypiperidine hydrochloride, the hydroxyl group was found to occupy an equatorial position, likely to optimize hydrogen bonding within the crystal lattice. rsc.org For the 4,4-disubstituted title compound, one substituent must be axial and the other equatorial. Steric considerations would suggest the larger ethyl group prefers the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller hydroxyl group into the axial position. However, the strong influence of hydrogen bonding in the crystal could potentially favor an alternative arrangement. Definitive assignment would require successful single-crystal X-ray diffraction analysis of the specific compound.

Computational Chemistry and Theoretical Modeling of 4 Ethylpiperidin 4 Ol Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity. For 4-Ethylpiperidin-4-OL (B1322292) hydrochloride, DFT calculations can elucidate its fundamental chemical nature.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govirjweb.com

Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), chemical softness (S = 1/η), and electrophilicity index (ω). nih.govirjweb.com A higher chemical hardness suggests lower reactivity and greater stability. nih.gov

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the capacity for electron donation |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the capacity for electron acceptance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Measures the propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack).

For 4-Ethylpiperidin-4-OL hydrochloride, an MEP map would likely show a significant region of positive potential around the protonated nitrogen atom (–NH2+–), making it a site for interaction with nucleophiles. The oxygen atom of the hydroxyl group would exhibit a negative potential, indicating its role as a hydrogen bond acceptor and a site for electrophilic interaction. The ethyl group and the rest of the carbon skeleton would present areas of relatively neutral potential. Such maps are critical for understanding intermolecular interactions, including how the molecule might bind to a biological receptor. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. nih.govmdpi.comnih.gov By simulating the atomic motions based on a given force field, MD can reveal the preferred conformations, the energy barriers between them, and the flexibility of different parts of the molecule.

For 4-Ethylpiperidin-4-OL hydrochloride, MD simulations would explore the equilibrium between the two chair conformers: one with the ethyl group axial and the hydroxyl group equatorial, and the other with the ethyl group equatorial and the hydroxyl group axial. Additionally, the protonation of the nitrogen atom introduces electrostatic interactions that can influence conformational preferences. Studies on related 4-substituted piperidinium (B107235) salts have shown that polar substituents in the axial position can be stabilized by electrostatic interactions with the protonated nitrogen. nih.gov MD simulations can quantify these effects and provide a dynamic picture of the molecule's structural preferences in solution. dtu.dk

In Silico Studies of Molecular Interactions and Receptor Binding of Piperidinol Derivatives

Piperidine (B6355638) and its derivatives are common scaffolds in many pharmacologically active compounds. rsc.orgnih.gov In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govfrontiersin.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For piperidinol derivatives, docking studies can elucidate how they interact with the binding sites of various biological targets. Key interactions often involve hydrogen bonds with the hydroxyl group and ionic or hydrogen bond interactions with the piperidine nitrogen. The nature and position of other substituents, like the ethyl group in 4-Ethylpiperidin-4-OL, determine the steric fit and hydrophobic interactions within the receptor's binding pocket.

Docking studies on various piperidine derivatives have revealed strong binding affinities to receptors like the androgen receptor and proteasomes. nih.govnih.gov For example, chloro-substituted 3,5-bis(arylidene)-4-piperidone derivatives have shown binding free energies as strong as -9.12 kcal/mol with the β5 subunit of the 20S proteasome, with interactions driven by hydrogen bonds involving the piperidone ring's carbonyl group. nih.gov Similarly, piperazine (B1678402) derivatives have shown binding affinities of -7.1 to -7.5 kcal/mol with the androgen receptor. nih.gov These studies highlight the importance of the piperidine core in establishing critical binding interactions.

| Derivative Class | Target Receptor | Reported Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Piperazine Derivatives | Androgen Receptor | -7.1 to -7.5 | Hydrogen bonds, electrostatic, hydrophobic | nih.gov |

| 3,5-Bis(arylidene)-4-piperidone Derivatives | 20S Proteasome (β5 subunit) | -8.43 to -9.12 | Hydrogen bonds with C=O and NH groups | nih.gov |

| Piperazine-Substituted Naphthoquinones | PARP-1 | -6.52 to -7.41 | Target-specific strong binding profiles | acs.org |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. scielo.brmdpi.com This capability is invaluable for structure elucidation and validation. The process involves optimizing the molecular geometry and then calculating the spectroscopic properties at a suitable level of theory.

The predicted spectra can be compared with experimental data to confirm the proposed structure. youtube.com Often, a linear scaling approach is used to correct for systematic errors in the computational methods, leading to excellent agreement between calculated and experimental values. mdpi.comyoutube.com For instance, studies on piperine (B192125) derivatives have shown that calculated ¹³C NMR chemical shifts can have a mean absolute deviation of just 2.1-3.3 ppm from experimental values. scielo.br The development of machine learning models trained on high-level quantum chemistry data further enhances the accuracy of predicted NMR shifts, reducing deviations to as low as 0.021 ppm for ¹H and 0.38 ppm for ¹³C. nih.gov

For 4-Ethylpiperidin-4-OL hydrochloride, DFT calculations could predict its complete ¹H and ¹³C NMR spectra. This would help in assigning the experimental peaks, especially in complex regions of the spectrum, and would serve as a powerful confirmation of its chemical structure. Similarly, predicted IR spectra can help assign vibrational modes corresponding to specific functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the ammonium (B1175870) ion, and various C-H and C-C bond vibrations. nih.govrsc.orgresearchgate.net

Applications of 4 Ethylpiperidin 4 Ol Hydrochloride As a Key Intermediate in Medicinal Chemistry and Organic Synthesis

Design and Synthesis of Bioactive Piperidine (B6355638) Derivatives

The structural framework of 4-Ethylpiperidin-4-OL (B1322292) hydrochloride is a cornerstone for the creation of a multitude of bioactive piperidine derivatives. Its utility as a precursor facilitates the generation of complex molecules targeting a wide range of biological pathways.

Development of Pharmaceutical Intermediates for Neurological Agents and Cognitive Impairment Treatments

The piperidine moiety is a common feature in many centrally acting agents due to its ability to be incorporated into structures that can cross the blood-brain barrier. Derivatives of piperidine are instrumental in the development of treatments for neurological disorders, including Alzheimer's disease. For instance, research into cholinesterase inhibitors, a key therapeutic strategy for Alzheimer's, has led to the synthesis of novel 1,3-dimethylbenzimidazolinone derivatives incorporating a piperidine ring. These compounds have demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing submicromolar IC50 values. Furthermore, they exhibit neuroprotective effects against oxidative stress and have been shown to improve memory in preclinical models. The synthesis of these complex molecules often starts from functionalized piperidine precursors, highlighting the importance of intermediates like 4-Ethylpiperidin-4-OL hydrochloride in providing the core piperidine structure.

Scaffolds for Analgesics and Anti-inflammatory Compounds

The piperidine scaffold is famously present in numerous potent analgesics. tandfonline.com Substituted 4-hydroxypiperidines have been synthesized and evaluated for their analgesic properties. researchgate.netnih.govnih.gov For example, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives showed significant analgesic activity in animal models. nih.gov The synthesis of these compounds often involves the modification of the piperidine nitrogen, demonstrating the utility of the 4-hydroxypiperidine (B117109) core as a versatile scaffold.

The anti-inflammatory potential of piperidine-containing compounds is also an active area of research. Piperidin-4-one derivatives, which can be synthesized from 4-hydroxypiperidine precursors through oxidation, have shown promise as anti-inflammatory agents. researchgate.netchemrevlett.com Additionally, some thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated considerable anti-inflammatory effects, with some approaching or exceeding the activity of the reference drug Ibuprofen. chemrevlett.com

Below is a table of selected piperidine derivatives and their analgesic and anti-inflammatory activities:

| Compound Class | Specific Derivative Example | Biological Activity | Key Findings |

|---|---|---|---|

| 4-(4'-chlorophenyl)-4-hydroxypiperidines | Nitrogen-substituted derivatives | Analgesic | All tested derivatives exhibited significant analgesic activity in a tail flick test in rats. nih.gov |

| Substituted 4-piperidones | Compounds Ib, Ie, IIIb, and IIIe | Analgesic | Demonstrated good analgesic activity comparable to diclofenac (B195802) sodium. |

| Thiazolo[4,5-b]pyridin-2-ones | Compounds 7, 8, and 9 | Anti-inflammatory | Exceeded the inhibitory effect of Ibuprofen in a carrageenan-induced rat paw edema model. chemrevlett.com |

Precursors for Anticancer and Antifungal Agents

The versatility of the piperidine scaffold extends to the development of anticancer and antifungal agents. Piperidin-4-ones are recognized as versatile intermediates for compounds with various pharmacological activities, including anticancer properties. nih.gov For example, pyrimidine (B1678525) derivatives that incorporate a 4-hydroxypiperidine group have been designed and synthesized, showing effectiveness against various cancer cell lines. researchgate.net Furthermore, cinnamamide (B152044) derivatives bearing a 4-hydroxypiperidine moiety have been found to enhance the efficacy of the chemotherapeutic drug doxorubicin (B1662922) against cancer cells while protecting cardiomyocytes from its toxic effects. nih.gov

In the realm of antifungal agents, while direct synthesis from 4-Ethylpiperidin-4-OL hydrochloride is not extensively documented, the broader class of 4-aminopiperidines has been identified as a promising lead structure for the development of novel antifungals that target ergosterol (B1671047) biosynthesis.

Role in the Synthesis of Fentanyl Analogs

One of the most significant applications of piperidine intermediates is in the synthesis of the potent opioid analgesic, fentanyl, and its numerous analogs. The core structure of fentanyl is a 4-anilinopiperidine derivative. The synthesis of fentanyl often commences with a 4-piperidone (B1582916) precursor. For instance, a common route involves the reaction of N-phenethyl-4-piperidone (NPP) with aniline (B41778). 4-Piperidone hydrochloride monohydrate is a key starting material for producing NPP.

A typical synthetic sequence is as follows:

Alkylation of 4-piperidone: 4-piperidone monohydrate hydrochloride is alkylated with a phenethyl group to yield N-phenethyl-4-piperidone (NPP).

Reductive Amination: NPP undergoes reductive amination with aniline to form N-(1-(2-phenylethyl)-4-piperidinyl)aniline (ANPP).

Acylation: The resulting ANPP is then acylated with propionyl chloride to yield fentanyl.

Given that 4-Ethylpiperidin-4-OL hydrochloride can be readily oxidized to an ethyl-substituted 4-piperidone, it represents a closely related and highly relevant precursor for the synthesis of a variety of fentanyl analogs.

Structure-Activity Relationship (SAR) Studies of 4-Ethylpiperidin-4-OL Hydrochloride-Derived Compounds

Understanding the relationship between a molecule's structure and its biological activity is paramount in medicinal chemistry for designing more potent and selective drugs. nih.gov The 4-hydroxypiperidine scaffold, from which 4-Ethylpiperidin-4-OL hydrochloride belongs, has been the subject of such investigations.

Correlation Between Structural Modifications and Biological Activity

Structure-activity relationship (SAR) studies on derivatives of 4-hydroxypiperidine have provided valuable insights into how structural changes influence their pharmacological effects. For example, in the development of p38 MAP kinase inhibitors, the inclusion of a 4-hydroxypiperidine substituent was found to be crucial for conferring high selectivity for the target enzyme and avoiding off-target effects on COX-1. nih.gov

In the context of opioid analgesics, SAR studies on 4-anilidopiperidine analogs, which are structurally related to fentanyl, have explored the impact of various substituents on their binding affinity to μ and δ opioid receptors. These studies have shown that the spatial orientation of the basic nitrogen and the nature of the substituent on the piperidine ring are critical determinants of biological activity. nih.gov For instance, the replacement of the phenethyl group in fentanyl with different aromatic moieties leads to a wide range of binding affinities. nih.gov Such studies underscore the importance of the piperidine core as a tunable platform for modulating pharmacological activity.

The following table summarizes some SAR findings for piperidine derivatives:

| Compound Series | Structural Modification | Impact on Biological Activity |

|---|---|---|

| Pyridinyl substituted heterocycles | Attachment of a 4-hydroxypiperidine substituent | Conferred high p38 selectivity and eliminated COX-1 affinity. nih.gov |

| 4-Anilidopiperidine analogs | Replacement of the phenethyl group with various aromatic acids | Resulted in a broad range of binding affinities at μ and δ opioid receptors, demonstrating the tunability of the scaffold. nih.gov |

| N-phenolic derivatives of fentanyl | Introduction of a hydroxyl group on the N-phenyl ring | Did not significantly influence the morphinomimetic potency. nih.gov |

Elucidation of Molecular Mechanisms of Action

While 4-Ethylpiperidin-4-OL hydrochloride is primarily used as a synthetic intermediate, its core structure is instrumental in designing molecules that can interact with specific biological targets, such as enzymes and receptors.

Derivatives of the closely related 4-hydroxypiperidine scaffold have been investigated for their ability to modulate various biological systems. For instance, compounds with this core structure have been explored as potent antagonists for the histamine (B1213489) H3 receptor, which is involved in regulating neurotransmitter release. nih.gov The piperidine-hydroxyl portion of these molecules is often crucial for maintaining affinity to the target receptor.

Furthermore, modifications of the 4-hydroxypiperidine structure have led to the development of enzyme inhibitors. Derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the research of neurodegenerative diseases. nih.gov In some cases, pyridine-based derivatives have demonstrated inhibitory activity against enzymes such as CYP51, highlighting the structural adaptability of the core scaffold for interacting with diverse biological targets. The specific interactions at the molecular level, such as hydrogen bonding and hydrophobic interactions, are key to the inhibitory or modulatory activity of these compounds.

Below is a table summarizing the molecular targets of compounds derived from the 4-hydroxypiperidine scaffold:

| Target Class | Specific Target | Effect | Therapeutic Area of Interest |

| Receptors | Histamine H3 Receptor (H3R) | Antagonism/Inverse Agonism | Neurodegenerative Diseases |

| Receptors | Dopamine Receptors | Binding Affinity | Antipsychotic Medications |

| Enzymes | Acetylcholinesterase (AChE) | Inhibition | Neurodegenerative Diseases |

| Enzymes | Butyrylcholinesterase (BuChE) | Inhibition | Neurodegenerative Diseases |

| Enzymes | CYP51 | Inhibition | Antimicrobial |

Utilization in Complex Organic Synthesis Pathways

The structural features of 4-Ethylpiperidin-4-OL hydrochloride make it a valuable component in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Heterocyclic Building Block in Diversified Chemical Libraries

Heterocyclic compounds, like 4-Ethylpiperidin-4-OL hydrochloride, are fundamental in organic synthesis and medicinal chemistry. sigmaaldrich.com They form the core of many pharmacologically active molecules. sigmaaldrich.com This compound, with its piperidine ring, is classified as a heterocyclic building block. bldpharm.com Such building blocks are essential for creating large collections of diverse chemical compounds, known as chemical libraries. lifechemicals.com These libraries are then screened to identify new potential drug candidates.

The reactivity of the hydroxyl group and the secondary amine (after deprotection of the hydrochloride salt) in 4-Ethylpiperidin-4-OL allows for a variety of chemical modifications. This enables chemists to systematically alter the structure and explore the structure-activity relationships of the resulting compounds. The piperidine scaffold is considered a "privileged structure" in medicinal chemistry because it is found in many successful drugs. sigmaaldrich.com

The table below illustrates the potential for diversification using 4-Ethylpiperidin-4-OL hydrochloride as a starting material.

| Reactive Site | Type of Reaction | Resulting Functionality | Potential Application |

| Hydroxyl Group | Etherification, Esterification | Ethers, Esters | Modulation of solubility and metabolic stability |

| Amine Group | Alkylation, Acylation, Reductive Amination | Substituted Piperidines | Introduction of various pharmacophores |

Enantiospecific Synthesis of Chiral Pharmaceutical Targets

Chirality plays a critical role in the efficacy and safety of many pharmaceuticals. nih.govnih.gov Often, only one enantiomer (a non-superimposable mirror image) of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. nih.gov Therefore, the ability to synthesize a single, specific enantiomer of a drug is highly valuable. This process is known as enantiospecific or asymmetric synthesis. nih.gov

While direct examples of the enantiospecific synthesis of chiral pharmaceuticals using 4-Ethylpiperidin-4-OL hydrochloride are not extensively detailed in the provided search results, the use of chiral building blocks is a well-established strategy in pharmaceutical development. nih.govgoogle.com Chiral alcohols and amines are particularly important intermediates. nih.gov

The synthesis of chiral compounds can be achieved through various methods, including the use of chiral starting materials (the chiral pool), chiral catalysts, or through the resolution of a racemic mixture. nih.gov A compound like 4-Ethylpiperidin-4-OL, if resolved into its individual enantiomers, could serve as a valuable chiral building block for the synthesis of enantiomerically pure pharmaceutical agents. The development of synthetic routes that can produce chiral piperidine structures in a reproducible and stereochemically controlled manner is an active area of research. google.com

Future Research Directions and Translational Perspectives

Advancements in Green Chemistry Approaches for Piperidinol Synthesis

The synthesis of piperidones and their subsequent reduction to piperidinols are fundamental processes in medicinal chemistry. Traditional methods, however, often involve harsh reagents and generate significant waste. The principles of green chemistry are now guiding the development of more environmentally benign and efficient synthetic routes.

One promising approach involves the use of deep eutectic solvents (DESs). For instance, a glucose-urea deep eutectic solvent has been successfully employed as an inexpensive and effective reaction medium for the synthesis of various piperidin-4-one derivatives. asianpubs.orgresearchgate.net This method offers a new, environmentally safe pathway to these important intermediates. asianpubs.orgresearchgate.net Another green approach utilizes a one-pot process with carbonate bases, which provides excellent yield, atom economy, and waste stream minimization for the synthesis of N-substituted piperidones. acs.org

Biocatalysis is also emerging as a powerful tool for piperidine (B6355638) synthesis. rsc.org The use of enzymes offers high enantio- and regio-selectivity under mild reaction conditions. nih.gov For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used for the biocatalytic synthesis of piperidine derivatives through a multicomponent reaction, demonstrating high yields and reusability of the catalyst. rsc.org Furthermore, a chemo-enzymatic cascade involving an amine oxidase and an imine reductase has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.gov The combination of biocatalytic C-H oxidation with radical cross-coupling represents a modular and efficient strategy for constructing complex piperidine frameworks, significantly streamlining the synthesis of high-value enantiopure piperidines. chemistryviews.org

Continuous flow chemistry presents another significant advancement. A continuous flow protocol using readily accessible reagents has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivities within minutes. acs.org Similarly, the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor offers an efficient method for preparing piperidine derivatives on a preparative scale. researchgate.net A continuous flow hydrogenation process for producing tetramethyl piperidinol from triacetonamine (B117949) has also been developed, highlighting the safety and efficiency benefits of this technology over traditional batch processes. google.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel compounds with desired properties. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models, thereby accelerating the discovery and optimization of synthetic routes. eurekalert.orgnih.gov

In the context of piperidine synthesis, ML algorithms can predict the yield and stereoselectivity of a reaction based on the structures of the reactants and the reaction conditions. dartmouth.edu This predictive capability allows chemists to prioritize experiments, reducing the time and resources spent on trial-and-error approaches. rjptonline.org For instance, ML models can be trained on kinetic data to predict the entire kinetic profile of a reaction, offering a more nuanced understanding than single timepoint yield data. soton.ac.uk

Furthermore, AI and ML are instrumental in the design of new 4-ethylpiperidin-4-ol (B1322292) hydrochloride derivatives with specific therapeutic activities. By learning from the structure-activity relationships of existing compounds, these models can generate novel molecular structures with a high probability of being active against a particular biological target. nih.govresearchgate.net This in silico design process significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery pipeline more efficient. researchgate.net For example, computational studies, including molecular docking and dynamics simulations, have been used to design and identify potent piperidine-based inhibitors for various therapeutic targets. nih.govnih.gov

Novel Therapeutic Applications of 4-Ethylpiperidin-4-OL Hydrochloride Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs. nih.govmdpi.com Derivatives of 4-ethylpiperidin-4-ol hydrochloride are being explored for a variety of novel therapeutic applications, leveraging the structural and physicochemical properties imparted by the piperidine moiety.

Chiral piperidine scaffolds, for instance, can enhance the biological activity, selectivity, and pharmacokinetic properties of drug candidates, while also potentially reducing cardiotoxicity. thieme-connect.com The introduction of substituents on the piperidine ring can modulate these properties. For example, in the development of fibrinolysis inhibitors, adding a methyl group at the 2-position of the piperidine ring significantly increased selectivity. thieme-connect.com

Piperidinol-containing compounds have shown promise as anti-tuberculosis agents. nih.gov High-throughput screening of compound libraries has identified piperidinol hits, and subsequent optimization has led to the discovery of derivatives with good activity and acceptable therapeutic indices. nih.gov

Furthermore, piperidine derivatives are being investigated as dual-targeting ligands. For example, compounds with a piperidine core have shown high affinity for both histamine (B1213489) H3 and sigma-1 receptors, suggesting their potential as novel treatments for pain. nih.gov The piperidine moiety appears to be a critical structural element for this dual activity. nih.gov

Development of High-Throughput Screening Methodologies for Derivative Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds against biological targets to identify "hits" for further development. bmglabtech.comdrugtargetreview.com The development of efficient HTS methodologies is crucial for exploring the therapeutic potential of 4-ethylpiperidin-4-ol hydrochloride derivative libraries.

HTS workflows involve several key steps: sample preparation, automated assay execution, and data acquisition and analysis. bmglabtech.com The process relies heavily on robotics, liquid handling devices, and sensitive detection systems like fluorescence and luminescence to test thousands to millions of compounds per day. nih.gov